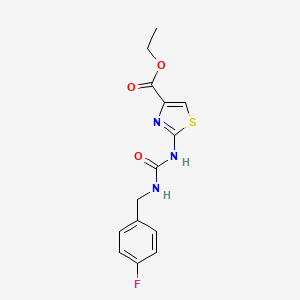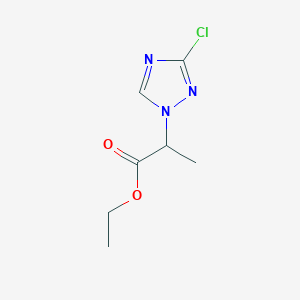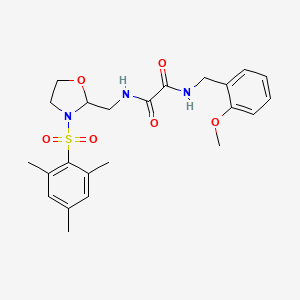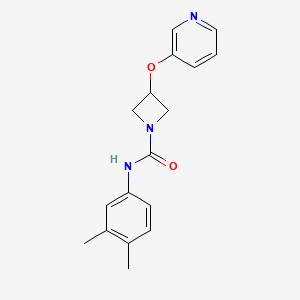![molecular formula C9H11F3N2 B2576135 (2S)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine CAS No. 2248185-77-3](/img/structure/B2576135.png)
(2S)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This molecule is commonly referred to as TFP and has been studied for its potential use in various fields, including neuroscience, pharmacology, and medicinal chemistry. In
Scientific Research Applications
TFP has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of TFP is its use as a fluorescent probe for detecting and measuring neurotransmitters in the brain. TFP can selectively bind to dopamine and norepinephrine, making it an ideal tool for studying these neurotransmitters' functions and dynamics in the brain.
In addition to its use as a fluorescent probe, TFP has also been studied for its potential applications in medicinal chemistry. TFP has been shown to have potent inhibitory effects on monoamine oxidase, an enzyme that plays a crucial role in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, making TFP a potential candidate for the treatment of various neurological disorders.
Mechanism of Action
The mechanism of action of TFP involves its selective binding to dopamine and norepinephrine. TFP can bind to these neurotransmitters through hydrogen bonding and pi-stacking interactions, leading to the formation of a stable complex. This complex can then be detected and measured using fluorescence spectroscopy techniques.
Biochemical and Physiological Effects:
TFP has been shown to have various biochemical and physiological effects, primarily due to its interactions with dopamine and norepinephrine. TFP can increase the levels of these neurotransmitters in the brain, leading to improved cognitive function and mood. TFP has also been shown to have potential neuroprotective effects, making it a promising candidate for the treatment of various neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of TFP is its selectivity for dopamine and norepinephrine. This selectivity makes it an ideal tool for studying these neurotransmitters' functions and dynamics in the brain. TFP is also relatively easy to synthesize and can be obtained in pure form through column chromatography.
However, TFP also has some limitations for lab experiments. One of the main limitations is its potential toxicity. TFP has been shown to have cytotoxic effects at high concentrations, making it challenging to use in certain experimental settings. Additionally, TFP's selectivity for dopamine and norepinephrine may limit its use in studying other neurotransmitters' functions and dynamics in the brain.
Future Directions
There are several potential future directions for TFP research. One of the most promising areas is its use in the development of new treatments for neurological disorders such as Parkinson's disease and depression. TFP's potent inhibitory effects on monoamine oxidase make it a promising candidate for these applications.
Another potential future direction is the development of new fluorescent probes based on TFP's structure. By modifying TFP's structure, researchers may be able to create new probes with increased selectivity or sensitivity for other neurotransmitters or molecules of interest.
Conclusion:
In conclusion, TFP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. TFP's selectivity for dopamine and norepinephrine makes it an ideal tool for studying these neurotransmitters' functions and dynamics in the brain. TFP's potential applications in medicinal chemistry and neuroprotection make it a promising candidate for the development of new treatments for neurological disorders. While TFP has some limitations for lab experiments, its potential future directions make it an exciting area of research for the scientific community.
Synthesis Methods
The synthesis of TFP involves the reaction of 2-bromo-3-(trifluoromethyl)pyridine with (S)-propan-1-amine. The reaction is carried out in the presence of a palladium catalyst and a base. The resulting product is purified through column chromatography to obtain pure TFP. The synthesis of TFP is relatively straightforward and can be carried out in a laboratory setting.
properties
IUPAC Name |
(2S)-2-[3-(trifluoromethyl)pyridin-2-yl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2/c1-6(5-13)8-7(9(10,11)12)3-2-4-14-8/h2-4,6H,5,13H2,1H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVMEKDHEXFHKY-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=C(C=CC=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=C(C=CC=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2576055.png)








![2-(8-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2576068.png)
![Propan-2-yl 2-[5-[(2,5-dichlorophenyl)sulfonylamino]-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B2576069.png)

